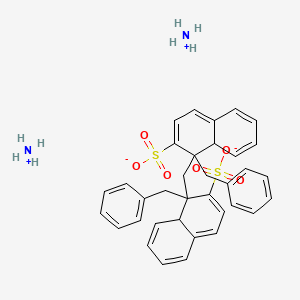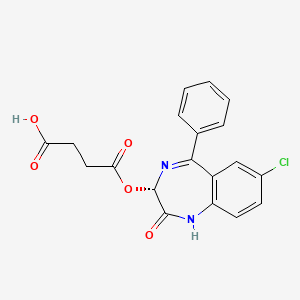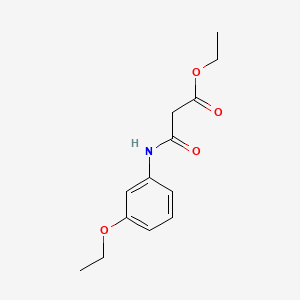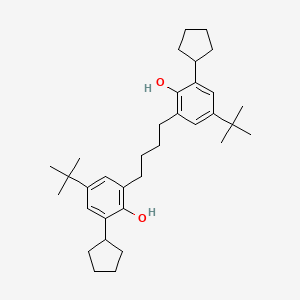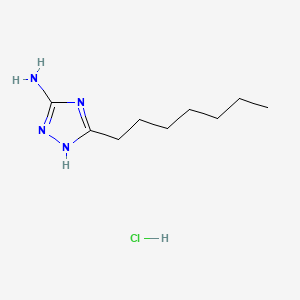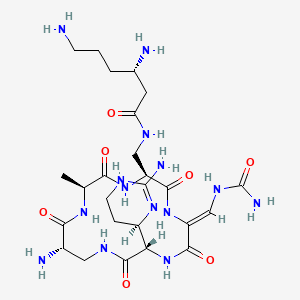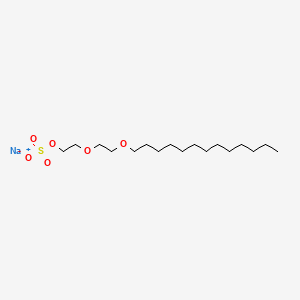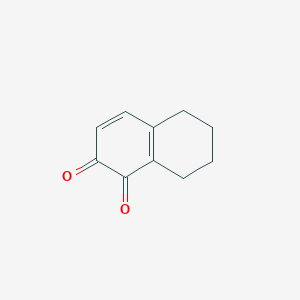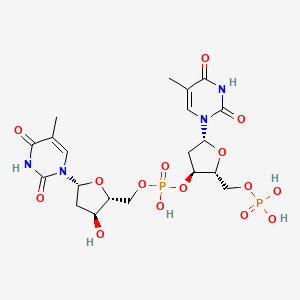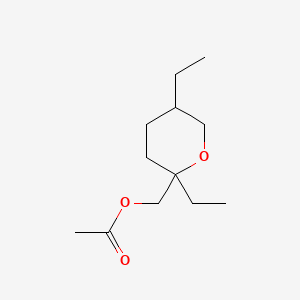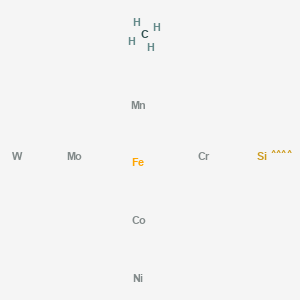
Stellite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stellite is a group of cobalt-chromium alloys designed for wear resistance and high performance in hostile environments. These alloys were first developed by Elwood Haynes in the early 1900s as an alternative for cutlery that was susceptible to staining . This compound alloys are non-magnetic and typically associated with high corrosion resistance . They are known for their high melting points, making them suitable for a range of applications from cutting tools to hot section alloy coatings in gas turbines .
Méthodes De Préparation
Stellite alloys are produced through various methods depending on the final application. These methods include wrought or hot forging, hardfaced deposit, powder metal, and casting . The production process often involves precise casting and grinding due to the high hardness of the material . In some cases, wire and arc additive manufacturing (WAAM) is employed to deposit this compound on steel substrates .
Analyse Des Réactions Chimiques
Stellite alloys are resistant to many forms of chemical degradation, including cavitation, corrosion, erosion, abrasion, and galling . The lower carbon this compound alloys are generally recommended for cavitation, sliding wear, or moderate galling . The primary chemical reactions involving this compound alloys include oxidation and corrosion resistance, which are enhanced by the presence of chromium and tungsten . Common reagents and conditions used in these reactions include exposure to high temperatures and corrosive environments .
Applications De Recherche Scientifique
Stellite alloys have a wide range of scientific research applications due to their exceptional wear and corrosion resistance. They are used in the production of cutting tools, valve seats, and machine parts that are exposed to harsh conditions . In the medical field, this compound alloys are used in the manufacturing of surgical instruments and implants due to their biocompatibility and resistance to wear . In the aerospace industry, this compound alloys are used in turbine blades and combustion chambers to withstand high temperatures and corrosive environments .
Mécanisme D'action
The mechanism of action of Stellite alloys involves the formation of a hard carbide phase dispersed in a cobalt-chromium alloy matrix . This structure provides the alloys with their exceptional wear resistance and high-temperature stability . The presence of chromium and tungsten in the alloy enhances its corrosion resistance by forming a protective oxide layer on the surface . The molecular targets and pathways involved include the formation of chromium-rich carbides and the solid solution strengthening of the cobalt matrix .
Comparaison Avec Des Composés Similaires
Stellite alloys can be compared to other cobalt-based superalloys such as Talonite and Tribaloy . Talonite is similar to this compound but has been hot-rolled and hardened to provide a combination of hardness, wear resistance, and machinability . Tribaloy alloys, on the other hand, are designed for extreme wear resistance and are often used in applications where lubrication is difficult . This compound alloys are unique in their combination of wear resistance, corrosion resistance, and high-temperature stability, making them suitable for a wide range of applications .
Propriétés
Numéro CAS |
8049-28-3 |
|---|---|
Formule moléculaire |
CH4CoCrFeMnMoNiSiW |
Poids moléculaire |
604.32 g/mol |
InChI |
InChI=1S/CH4.Co.Cr.Fe.Mn.Mo.Ni.Si.W/h1H4;;;;;;;; |
Clé InChI |
AHICWQREWHDHHF-UHFFFAOYSA-N |
SMILES canonique |
C.[Si].[Cr].[Mn].[Fe].[Co].[Ni].[Mo].[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


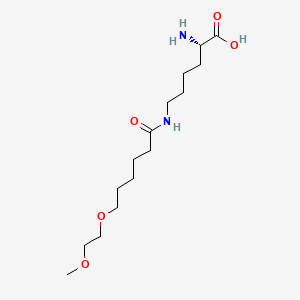

![Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12682986.png)

